4-(1H-pyrrol-1-yl)cyclohexan-1-amine
Description
Historical Context of Cyclohexylamino Scaffolds in Organic Chemistry
The cyclohexylamine (B46788) scaffold is a primary aliphatic amine attached to a cyclohexane (B81311) ring. atamankimya.comnih.gov Its journey in organic chemistry is rooted in large-scale industrial synthesis, primarily through two major routes: the hydrogenation of aniline (B41778) or the alkylation of ammonia (B1221849) using cyclohexanol. wikipedia.org Historically, cyclohexylamine has been a versatile intermediate and a key building block in the synthesis of a diverse range of organic compounds. atamankimya.comatamanchemicals.com
One of its most prominent applications is as a corrosion inhibitor, particularly in boiler water treatment systems, where its volatility and acid-neutralizing properties are highly effective. atamankimya.comatamanchemicals.comchemcess.com In the polymer industry, it serves as a precursor to sulfenamide-based reagents that act as accelerators in the vulcanization of rubber. wikipedia.orgatamanchemicals.com Furthermore, the cyclohexylamine moiety is a foundational component in the synthesis of various pharmaceuticals, including mucolytics, analgesics, and bronchodilators. atamankimya.comwikipedia.orgatamanchemicals.com A notable historical application was in the production of cyclamate artificial sweeteners, which brought the compound into broader public and regulatory discussion. atamankimya.com As a primary amine, it is considered a weak base, though it is stronger than its aromatic counterpart, aniline. wikipedia.org
Fundamental Significance of the Pyrrole (B145914) Moiety in Heterocyclic Synthesis
Pyrrole is a five-membered aromatic heterocyclic compound containing one nitrogen atom. numberanalytics.comresearchgate.net First identified in 1834 by Friedrich August Runge from coal tar and bone oil, it has since become recognized as a cornerstone of heterocyclic chemistry. numberanalytics.com Its fundamental significance stems from its presence at the core of vital biological pigments, including chlorophyll (B73375) and heme, which are essential for photosynthesis and respiration, respectively. researchgate.netresearchgate.net
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with a broad spectrum of biological activities. benthamdirect.comeurekaselect.com Research has demonstrated that pyrrole derivatives can exhibit anti-tumor, anti-microbial, anti-inflammatory, and antiviral properties. nih.govnih.gov The aromaticity of the pyrrole ring, arising from the delocalization of the nitrogen's lone pair of electrons into the cyclic π-system, governs its chemical reactivity, making it susceptible to electrophilic substitution. numberanalytics.comresearchgate.netlibretexts.org This reactivity, combined with its biological importance, makes pyrrole a versatile and indispensable building block for the synthesis of complex organic molecules. uop.edu.pk Beyond pharmaceuticals, pyrrole derivatives are crucial in materials science, particularly in the development of electrically conductive polymers like polypyrrole. researchgate.netresearchgate.net
| Property | Cyclohexylamine | Pyrrole |
| Chemical Class | Primary Aliphatic Amine | Aromatic Heterocycle |
| Structure | Saturated 6-membered ring with an amino group | Planar 5-membered ring with one nitrogen atom |
| Aromaticity | Non-aromatic | Aromatic |
| Basicity | Weak Base (pKa ~10.64) wikipedia.org | Very Weak Base |
| Key Applications | Corrosion inhibitors, vulcanization accelerators, pharmaceutical building block. wikipedia.orgatamanchemicals.com | Core of biological molecules (heme, chlorophyll), pharmacophore, conductive polymers. researchgate.netresearchgate.net |
Structural Rationale for Bridging Cyclohexylamino and Pyrrole Architectures
The combination of a cyclohexylamine scaffold and a pyrrole moiety into a single molecule like 4-(1H-pyrrol-1-yl)cyclohexan-1-amine is a deliberate design strategy. This approach aims to leverage the distinct characteristics of each component to create a compound with a unique three-dimensional structure and chemical profile.
Cyclohexylamine Moiety : This component provides a saturated, non-planar carbocyclic ring. This three-dimensionality is often sought in drug discovery to improve pharmacokinetic properties and to allow for more specific interactions with the complex topographical features of biological targets. The primary amine group introduces a basic center, capable of forming ionic bonds and hydrogen bonds, which are critical for molecular recognition in many biological systems.
Pyrrole Moiety : This component introduces a planar, aromatic, and electron-rich heterocyclic system. The pyrrole ring can engage in π-π stacking interactions and act as a hydrogen bond donor. As a well-established pharmacophore, its inclusion can impart biological activity. nih.gov
By linking the pyrrole nitrogen directly to the cyclohexane ring, the resulting N-cyclohexylpyrrole structure merges the conformational flexibility and basicity of the cyclohexylamine portion with the aromatic and electronic features of the pyrrole ring. This hybridization can lead to novel compounds with potentially enhanced biological activity, selectivity, or improved physicochemical properties compared to molecules containing only one of the individual scaffolds.
Overview of Research Trajectories for N-Cyclohexylpyrroles
Research involving molecules that contain the N-cyclohexylpyrrole framework is directed toward exploring new frontiers in both medicinal chemistry and materials science. The synthesis of N-substituted pyrroles is a significant area of study, as the nature of the substituent on the nitrogen atom can profoundly influence the electronic properties, solubility, and biological activity of the resulting compound. mdpi.com
Synthetic strategies often focus on efficient methods for creating the C-N bond between the cyclohexane and pyrrole rings. For instance, one-pot syntheses involving the hydrogenation of nitroarenes have been developed to produce cyclohexylamines that can then be used to form N-aryl pyrroles. rsc.org Research has also explored the incorporation of the N-cyclohexylpyrrole motif into more complex, rigid structures, such as spiro compounds, to investigate their photophysical properties. rsc.org While specific, in-depth research on 4-(1H-pyrrol-1-yl)cyclohexan-1-amine is not extensively published, the broader trajectory for N-substituted pyrroles and cyclohexylamine derivatives points towards their continued evaluation as valuable scaffolds in the design of new therapeutic agents and functional materials. nih.govnih.gov The ability to modify both the cyclohexyl and pyrrole rings offers chemists a versatile platform for generating chemical diversity.
Properties
IUPAC Name |
4-pyrrol-1-ylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-2,7-10H,3-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYECWVNTXCHDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 1h Pyrrol 1 Yl Cyclohexan 1 Amine
Retrosynthetic Analysis of the 4-(1H-pyrrol-1-yl)cyclohexan-1-amine Core
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 4-(1H-pyrrol-1-yl)cyclohexan-1-amine, two primary disconnection points are logical: the C-N bond of the cyclohexylamine (B46788) and the N-C bond of the pyrrole (B145914) ring.
Primary Disconnections:
C-N Amine Bond Disconnection (Route A): Cleaving the bond between the cyclohexane (B81311) ring and the amine nitrogen suggests a precursor ketone, 4-(1H-pyrrol-1-yl)cyclohexan-1-one. This ketone can be converted to the target amine via reductive amination. This is a common and powerful transformation in organic synthesis.
N-C Pyrrole Bond Disconnection (Route B): Disconnecting the bond between the pyrrole nitrogen and the cyclohexane ring leads to two precursor molecules: a 1,4-dicarbonyl compound (or its equivalent) and a 1,4-diaminocyclohexane derivative, where one amine group is protected to ensure selective reaction. This pathway relies on classical pyrrole synthesis methods like the Paal-Knorr condensation.
These two approaches form the basis for the synthetic strategies discussed in the following sections.
Direct Synthesis Routes via Cyclohexane Functionalization
This strategy begins with a cyclohexane ring already bearing a pyrrole substituent. The primary challenge is the stereoselective introduction of the amine group at the C4 position.
Amination Reactions of Pyrrole-Substituted Cyclohexanes
Direct amination involves the conversion of a leaving group on the cyclohexane ring to an amine via nucleophilic substitution. A plausible route starts with 4-(1H-pyrrol-1-yl)cyclohexan-1-ol. The hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate. Subsequent reaction with an ammonia (B1221849) source (e.g., ammonia, sodium azide followed by reduction) would yield the desired amine. The stereochemistry of the product (cis vs. trans) depends heavily on the reaction mechanism (SN1 vs. SN2) and the stereochemistry of the starting alcohol.
Reductive Amination Approaches to the Cyclohexyl Amine Moiety
Reductive amination is a highly effective method for forming amines from carbonyl compounds. researchgate.net This approach is one of the most common methods for C-N bond formation in the pharmaceutical industry. The key intermediate for this synthesis is 4-(1H-pyrrol-1-yl)cyclohexan-1-one. This ketone is reacted with an amine source, typically ammonia or ammonium acetate, to form an intermediate imine or enamine, which is then reduced in situ to the final amine. mdpi.comnih.gov
A variety of reducing agents can be employed, each with specific advantages regarding reactivity and selectivity. Common choices include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation (H2 over catalysts like Pd/C or Raney Ni). organic-chemistry.org The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the final product, yielding either the cis or trans isomer as the major product. Biocatalytic methods using transaminases have also emerged as powerful tools for the stereoselective synthesis of substituted cyclohexylamines. nih.gov
| Reducing Agent | Amine Source | Typical Solvent | Key Characteristics |
|---|---|---|---|
| Sodium Cyanoborohydride (NaBH3CN) | Ammonium Acetate | Methanol (MeOH) | Effective at slightly acidic pH; toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Ammonia/Ammonium Salts | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, non-toxic, and broadly applicable; does not reduce the ketone precursor. organic-chemistry.org |
| Catalytic Hydrogenation (H2/Catalyst) | Ammonia | Ethanol (EtOH), Methanol (MeOH) | "Green" method, high pressure may be required; catalyst choice (e.g., Pd, Pt, Ni) is critical. mdpi.com |
| Transaminases (Biocatalysis) | Alanine or other amine donors | Aqueous Buffer | Highly stereoselective, operates under mild conditions; can achieve high diastereomeric excess (>99%). nih.gov |
Multi-Component Reactions for Cyclohexyl Pyrrole-Amine Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. While no specific MCR has been prominently reported for the direct synthesis of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine, a hypothetical design could involve a reaction between a cyclohexene derivative, a pyrrole precursor, and an amine source under catalytic conditions. Such advanced strategies remain an area for future synthetic exploration.
Pyrrole Ring Formation on Cyclohexylamine Precursors
This synthetic strategy reverses the bond-forming sequence, starting with a functionalized cyclohexylamine and constructing the pyrrole ring in a later step.
Paal-Knorr Condensation and Its Variations for N-Pyrrole Formation
The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgalfa-chemistry.com This reaction is a highly valuable method for obtaining substituted pyrroles. wikipedia.org To synthesize 4-(1H-pyrrol-1-yl)cyclohexan-1-amine, the primary amine precursor would be a derivative of 1,4-diaminocyclohexane. To ensure selectivity, one of the two amine groups must be protected with a suitable protecting group (e.g., Boc, Cbz) that can be removed after pyrrole formation.
The protected 1,4-diaminocyclohexane is reacted with a 1,4-dicarbonyl compound, such as succinaldehyde or acetonylacetone. A widely used and stable equivalent of the 1,4-dicarbonyl moiety is 2,5-dimethoxytetrahydrofuran (B146720), which hydrolyzes under the acidic reaction conditions to generate the required dialdehyde. This variation is often referred to as the Clauson-Kaas reaction. researchgate.net The reaction is typically carried out in the presence of an acid catalyst, such as acetic acid or p-toluenesulfonic acid. alfa-chemistry.com The mechanism involves the formation of two imine bonds followed by cyclization and dehydration to yield the aromatic pyrrole ring. organic-chemistry.org
| 1,4-Dicarbonyl Source | Amine Precursor | Catalyst/Solvent | Key Features |
|---|---|---|---|
| Succinaldehyde | N-Boc-1,4-diaminocyclohexane | Acetic Acid (AcOH) | Direct use of the dicarbonyl; can be unstable. |
| 2,5-Dimethoxytetrahydrofuran | N-Boc-1,4-diaminocyclohexane | AcOH / Heat | Stable and common precursor (Clauson-Kaas variation), hydrolyzes in situ. researchgate.net |
| Hexane-2,5-dione | N-Boc-1,4-diaminocyclohexane | p-Toluenesulfonic acid (p-TsOH) / Toluene | Yields a 2,5-dimethyl substituted pyrrole ring. |
Following the successful formation of the pyrrole ring, the protecting group on the second amine is removed under appropriate conditions (e.g., acid treatment for a Boc group) to furnish the final target molecule, 4-(1H-pyrrol-1-yl)cyclohexan-1-amine.
Clauson-Kaas Reaction Variants for N-Pyrrole Formation
The Clauson-Kaas reaction is a cornerstone for the synthesis of N-substituted pyrroles and is highly applicable for the final step in synthesizing 4-(1H-pyrrol-1-yl)cyclohexan-1-amine from 4-aminocyclohexylamine. The reaction classically involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (or a related 2,5-dialkoxytetrahydrofuran) in an acidic medium, typically refluxing acetic acid. beilstein-journals.orgarkat-usa.org
Over the years, numerous modifications have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. nih.govresearchgate.net These variants focus on the use of diverse catalysts and energy sources.
Catalytic Approaches:
Acid Catalysis : While acetic acid serves as both solvent and catalyst, other acidic promoters have been used, particularly for less nucleophilic amines. arkat-usa.org Catalysts such as scandium triflate and other Lewis acids have been shown to be effective. researchgate.net
Green Chemistry Approaches : A significant shift towards greener protocols has been reported. beilstein-journals.orgnih.gov This includes performing the reaction in water, which can be effective without any additional catalyst. arkat-usa.org Microwave-assisted synthesis, both in acetic acid and water, has emerged as a powerful technique to dramatically reduce reaction times from hours to minutes, while often improving yields. arkat-usa.org
Reaction Condition Modifications: A modified procedure involves the mild hydrolysis of 2,5-dimethoxytetrahydrofuran in water to form 2,5-dihydroxy-tetrahydrofuran. This intermediate readily reacts with primary amines in an acetate buffer at room temperature, providing high yields of N-substituted pyrroles and avoiding the harsh, high-temperature, or strongly acidic conditions that could decompose sensitive products. researchgate.net
The selection of a specific Clauson-Kaas variant for the synthesis of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine would depend on the scale, desired purity, and environmental considerations of the production process.
Table 1: Comparison of Clauson-Kaas Reaction Variants for N-Substituted Pyrrole Synthesis
| Method | Catalyst/Solvent | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Classical Method | Acetic Acid | Reflux | Well-established, simple procedure. | beilstein-journals.orgarkat-usa.org |
| Microwave-Assisted | Acetic Acid or Water | Microwave irradiation (120-170°C, 10-30 min) | Rapid reaction times, often higher yields, green solvent option (water). | arkat-usa.org |
| Lewis Acid Catalysis | Scandium Triflate | Organic Solvent | Effective for a broad range of amines. | researchgate.net |
| Mild Hydrolysis | Water / Acetate Buffer | Room Temperature | Avoids heat and strong acids, suitable for sensitive substrates. | researchgate.net |
Other Cyclization Methods for Pyrrole Ring Construction
Beyond the Clauson-Kaas reaction, several other named reactions provide robust pathways to the pyrrole core. These methods could be adapted to synthesize the target molecule, typically by constructing a pyrrole ring with a precursor that is later converted to the cyclohexylamine moiety, or by using a protected form of 4-aminocyclohexylamine in the cyclization.
Paal-Knorr Pyrrole Synthesis : This is a direct and common method involving the condensation of a 1,4-dicarbonyl compound with a primary amine (like 4-aminocyclohexylamine) or ammonia, usually under acidic or neutral conditions. wikipedia.orgpharmaguideline.com
Hantzsch Pyrrole Synthesis : This method involves the reaction of a β-ketoester with an α-haloketone and a primary amine. It offers a route to highly substituted pyrroles. wikipedia.orgpharmaguideline.com
Knorr Pyrrole Synthesis : This synthesis condenses an α-amino ketone with a compound containing an activated methylene group (e.g., a β-ketoester), leading to substituted pyrroles. wikipedia.orgpharmaguideline.com
Barton-Zard Synthesis : This reaction provides a pathway to pyrroles through the reaction of an isocyanoacetate with a nitroalkene. wikipedia.orgpharmaguideline.com
Van Leusen Reaction : This method utilizes tosylmethyl isocyanide (TosMIC) which reacts with an enone in the presence of a base to form the pyrrole ring. wikipedia.org
Modern Catalytic Methods : Recent advancements include gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes and copper-catalyzed aerobic oxidative coupling of diols with primary amines. organic-chemistry.org Another approach involves a 6π-electrocyclization of a sulfilimine intermediate followed by a ring-contraction. acs.org
Stereochemical Control in 4-(1H-pyrrol-1-yl)cyclohexan-1-amine Synthesis
The cyclohexane ring in 4-(1H-pyrrol-1-yl)cyclohexan-1-amine has two substituents at the 1 and 4 positions, leading to the possibility of cis and trans diastereomers. Controlling this stereochemistry is a critical aspect of the synthesis.
Diastereoselective Control in Cyclohexane Substitutions
For 1,4-disubstituted cyclohexanes, the trans isomer is generally the thermodynamically more stable product. youtube.com This is because in the chair conformation, the trans isomer can adopt a di-equatorial arrangement, which minimizes steric hindrance. In contrast, the cis isomer must have one substituent in an axial position and one in an equatorial position, which is a higher energy state. libretexts.org
Synthetic strategies often aim to exploit this thermodynamic preference. Diastereoselective control can be achieved through several approaches:
Thermodynamic Equilibration : If the reaction conditions allow for equilibration (e.g., via reversible reactions or the formation of an intermediate like a ketone), the more stable trans isomer will be the major product. nih.gov
Stereoselective Reduction : The synthesis can proceed through a 4-(1H-pyrrol-1-yl)cyclohexanone intermediate. The stereoselective reduction of the ketone and subsequent amination can be controlled to favor the desired diastereomer.
Cascade Reactions : Modern synthetic methods utilize cascade or domino reactions to construct highly substituted cyclohexane rings with excellent diastereoselectivity, often in a single step from acyclic precursors. beilstein-journals.orgresearchgate.netresearchgate.net
Catalytic Hydroalkylation : Cobalt-catalyzed diastereodivergent hydroalkylation of methylenecyclohexanes has been shown to be a versatile method for synthesizing all isomers of disubstituted cyclohexanes by strategically manipulating the ligands. nih.gov
Enantioselective Synthesis Methodologies
While diastereoselectivity is often the primary concern for this molecule, enantioselective synthesis would be required if a single enantiomer is desired. This involves introducing chirality in a controlled manner.
Organocatalysis : Asymmetric organocatalysis has proven effective for synthesizing substituted cyclohexylamines. For instance, a chiral Brønsted acid can catalyze a cascade reaction to produce 3-substituted cyclohexylamines with high enantioselectivity. acs.org
Chiral Auxiliaries : Using a chiral auxiliary attached to the starting material can direct the stereochemical outcome of a reaction, after which the auxiliary is removed.
Asymmetric Catalysis : An asymmetric version of a [4+2] cycloaddition, employing a chiral phosphoric acid, has been used to access functionalized cyclohexylamine derivatives with good enantioselectivity. nih.gov Similarly, gold catalysis with chiral ligands has been employed for the enantioselective synthesis of complex molecules. nih.gov
Isomer Separation and Characterization (e.g., cis/trans isomers)
When a synthesis produces a mixture of cis and trans isomers, efficient separation methods are necessary.
Separation Techniques:
Crystallization : A common and effective method involves converting the mixture of amine isomers into salts, such as hydrochlorides or pivalates. google.comgoogle.com The different physical properties (e.g., solubility) of the diastereomeric salts often allow for the selective crystallization of one isomer, typically the more stable trans form.
Chromatography : Standard chromatographic techniques like column chromatography can separate isomers, although this may be less practical for large-scale production. Reversed-phase liquid chromatography has been shown to be effective in separating cis/trans phospholipid isomers. nih.gov
Biocatalytic Resolution : A highly efficient modern approach is the use of transaminases for dynamic kinetic resolution. nih.govresearchgate.net Certain transaminases can selectively deaminate the undesired cis-isomer into the corresponding ketone. This ketone can then equilibrate and be re-aminated to the thermodynamically favored trans-amine, allowing for a theoretical yield of the pure trans isomer greater than the 50% limit of classical kinetic resolution. nih.govresearchgate.net
Characterization: The stereochemistry of the separated isomers is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like 1H-1H COSY and NOESY can establish the relative orientation (cis or trans) of the substituents on the cyclohexane ring. beilstein-journals.org Single-crystal X-ray analysis provides unambiguous proof of the structure and stereochemistry. beilstein-journals.org
Optimization of Reaction Conditions and Scalability for 4-(1H-pyrrol-1-yl)cyclohexan-1-amine
Optimizing the synthesis for large-scale production involves improving efficiency, reducing costs, and ensuring safety and environmental sustainability.
Process Intensification : As mentioned, using microwave assistance for the Clauson-Kaas reaction can significantly shorten reaction times and improve throughput. arkat-usa.org
Green Solvents : Replacing traditional organic solvents with water or acetic acid not only reduces environmental impact but can also simplify workup procedures. beilstein-journals.orgarkat-usa.org
Flow Chemistry : For scalability, converting batch processes to continuous-flow systems offers significant advantages in safety, control, and efficiency. The biocatalytic separation of cis/trans isomers using transaminases has been successfully implemented in continuous-flow packed-bed reactors, enabling the production of highly pure trans-amines. nih.govresearchgate.net
By carefully selecting and optimizing each step, from the initial construction of the substituted cyclohexane to the final pyrrole formation and isomer purification, an efficient and scalable synthesis of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine can be achieved.
Chemical Reactivity and Derivatization of 4 1h Pyrrol 1 Yl Cyclohexan 1 Amine
Reactivity of the Primary Amine Functional Group
The primary amine group attached to the cyclohexane (B81311) ring is a key site for a multitude of chemical reactions, primarily due to the nucleophilic nature of the nitrogen atom.
Alkylation Reactions and Quaternization
Primary amines readily undergo alkylation reactions with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. This can lead to the sequential formation of secondary, tertiary, and ultimately quaternary ammonium salts, a process known as exhaustive methylation when methyl iodide is used in excess. organicchemistrytutor.com The formation of a quaternary ammonium salt involves the treatment of the amine with an excess of a methylating agent, followed by reaction with silver oxide and water to produce a quaternary ammonium hydroxide. nih.gov
Table 1: Representative Alkylation Reactions of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine
| Alkylating Agent | Product | Reaction Conditions |
|---|---|---|
| Methyl iodide (excess) | N,N,N-trimethyl-4-(1H-pyrrol-1-yl)cyclohexan-1-aminium iodide | Room temperature |
| Ethyl bromide | N-ethyl-4-(1H-pyrrol-1-yl)cyclohexan-1-amine | Base catalyst, heat |
Note: This data is representative and based on general reactivity patterns of primary amines.
Acylation and Amide Formation
The primary amine of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine can be acylated to form amides. This is typically achieved by reacting the amine with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. nih.gov The reaction with acyl chlorides is often rapid and exothermic. youtube.com Direct condensation with carboxylic acids can be facilitated by reagents like thionyl chloride or titanium tetrachloride. nih.govrsc.org
Table 2: Representative Acylation Reactions
| Acylating Agent | Product | Reaction Conditions |
|---|---|---|
| Acetyl chloride | N-(4-(1H-pyrrol-1-yl)cyclohexyl)acetamide | Pyridine, 0 °C to rt |
| Benzoic acid | N-(4-(1H-pyrrol-1-yl)cyclohexyl)benzamide | DCC coupling agent, DCM |
Note: This data is representative and based on general reactivity patterns of primary amines.
Reactions with Carbonyl Compounds (e.g., Imine and Schiff Base Formation)
Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form imines, also known as Schiff bases. libretexts.orgnih.gov The reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. nih.gov The formation of Schiff bases is often favored by the removal of water from the reaction mixture. wjpsonline.com
Table 3: Representative Imine Formation Reactions
| Carbonyl Compound | Product (Schiff Base) | Reaction Conditions |
|---|---|---|
| Benzaldehyde | (E)-N-benzylidene-4-(1H-pyrrol-1-yl)cyclohexan-1-amine | Toluene, reflux, Dean-Stark |
| Acetone | N-(propan-2-ylidene)-4-(1H-pyrrol-1-yl)cyclohexan-1-amine | Acetic acid catalyst |
Note: This data is representative and based on general reactivity patterns of primary amines.
Nucleophilic Substitutions and Crosslinking Applications
The primary amine in 4-(1H-pyrrol-1-yl)cyclohexan-1-amine can act as a nucleophile in various substitution reactions. For instance, it can react with electrophilic substrates in nucleophilic aromatic substitution (SNAr) reactions. rsc.org The bifunctional nature of the molecule, possessing both a nucleophilic amine and a pyrrole (B145914) ring, makes it a potential candidate for use as a crosslinking agent in polymer chemistry. Crosslinking can occur by reacting the amine groups with suitable electrophiles on polymer chains. nih.gov
Hofmann Elimination and Related Processes
The quaternary ammonium salt derived from 4-(1H-pyrrol-1-yl)cyclohexan-1-amine can undergo Hofmann elimination. This reaction involves the decomposition of the quaternary ammonium hydroxide upon heating to form an alkene and a tertiary amine. wikipedia.orglibretexts.org A key characteristic of the Hofmann elimination is that it typically yields the least substituted alkene, a phenomenon known as the Hofmann rule. This is attributed to the steric bulk of the trialkylamine leaving group. nih.gov
Reactivity of the Pyrrole Moiety
The pyrrole ring in 4-(1H-pyrrol-1-yl)cyclohexan-1-amine is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The nitrogen lone pair participates in the aromatic sextet, which activates the ring towards electrophiles. researchgate.net
Electrophilic substitution on the pyrrole ring generally occurs at the C2 or C5 positions (α-positions) due to the greater stability of the resulting carbocation intermediate compared to substitution at the C3 or C4 positions (β-positions). researchgate.net Common electrophilic substitution reactions for pyrroles include halogenation, nitration, sulfonation, and Friedel-Crafts acylation, often under milder conditions than those required for benzene. libretexts.org
Furthermore, N-substituted pyrroles can participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions, where the pyrrole acts as the diene. wikipedia.org
Table 4: Representative Electrophilic Substitution Reactions of the Pyrrole Moiety
| Electrophile/Reagent | Product | Position of Substitution |
|---|---|---|
| N-Bromosuccinimide (NBS) | 4-(2-bromo-1H-pyrrol-1-yl)cyclohexan-1-amine | C2 |
| Acetic anhydride/SnCl₄ | 1-(1-(4-aminocyclohexyl)-1H-pyrrol-2-yl)ethan-1-one | C2 |
Note: This data is representative and based on general reactivity patterns of N-substituted pyrroles.
Electrophilic Aromatic Substitution on the Pyrrole Ring
The pyrrole ring in 4-(1H-pyrrol-1-yl)cyclohexan-1-amine is an electron-rich aromatic system, rendering it highly susceptible to electrophilic aromatic substitution (EAS) reactions. The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring, increasing the electron density at the carbon atoms and activating the ring towards electrophiles.
Electrophilic substitution on the pyrrole ring typically occurs preferentially at the C2 (α) position, adjacent to the nitrogen atom. This regioselectivity is attributed to the greater stabilization of the cationic intermediate (the arenium ion or σ-complex) formed during the reaction. Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including one where the charge is favorably located on the nitrogen atom. In contrast, attack at the C3 (β) position results in a less stable intermediate with only two resonance contributors.
A notable example of electrophilic aromatic substitution on pyrrole derivatives is the Vilsmeier-Haack reaction , which is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comnrochemistry.comwikipedia.orgchemistrysteps.comcambridge.org This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the pyrrole ring, predominantly at the C2 position. ijpcbs.comchemistrysteps.com
Table 1: Common Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring
| Reaction | Reagents | Typical Product |
| Halogenation | Br₂, Cl₂, I₂ | 2-Halopyrrole |
| Nitration | HNO₃/Acetic Anhydride | 2-Nitropyrrole |
| Sulfonation | SO₃/Pyridine | Pyrrole-2-sulfonic acid |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | 2-Acylpyrrole |
| Vilsmeier-Haack Formylation | POCl₃/DMF | 2-Formylpyrrole |
N-Substitution Reactions at the Pyrrole Nitrogen
While the pyrrole nitrogen's lone pair is involved in the aromatic sextet, rendering it less basic than typical amines, it can still undergo substitution reactions under appropriate conditions. N-alkylation and N-acylation are common transformations for pyrrole and its derivatives.
N-Alkylation of pyrroles can be achieved using various alkylating agents. researchgate.netmdpi.comrsc.orgresearchgate.netnih.gov The reaction often proceeds via the deprotonation of the N-H bond with a suitable base to form a pyrrolide anion, which then acts as a nucleophile. The choice of base and solvent can significantly influence the regioselectivity of the reaction, particularly in cases where both N- and O-alkylation are possible in derivatives containing carbonyl groups. researchgate.net For instance, the Mitsunobu reaction provides a method for the N-alkylation of diketopyrrolopyrroles with a range of alcohols. rsc.org
N-Acylation introduces an acyl group to the pyrrole nitrogen. This can be accomplished using acylating agents such as acyl chlorides or anhydrides. organic-chemistry.org Ionic liquids have been shown to be effective media for the highly regioselective N-substitution of pyrrole with various electrophiles, including acyl chlorides. organic-chemistry.org
Chemoselectivity in Multi-Functionalized 4-(1H-pyrrol-1-yl)cyclohexan-1-amine
The presence of two reactive sites in 4-(1H-pyrrol-1-yl)cyclohexan-1-amine—the nucleophilic primary amine on the cyclohexyl ring and the electron-rich pyrrole ring—presents a challenge and an opportunity in terms of chemoselectivity. The selective reaction of one functional group in the presence of the other is crucial for the controlled synthesis of derivatives.
The chemoselectivity of a reaction is influenced by several factors, including the nature of the reagents, reaction conditions (temperature, solvent), and the inherent reactivity of the functional groups. nih.gov For instance, in reactions with electrophiles, a careful choice of reagent and conditions is necessary to direct the attack to either the pyrrole ring (electrophilic aromatic substitution) or the primary amine (N-acylation or N-alkylation). The relative nucleophilicity of the two sites will play a determining role.
One-pot reactions that leverage chemoselectivity offer an efficient strategy for the synthesis of complex molecules from simple precursors. nih.gov By modulating the reaction parameters, it is possible to favor the formation of a specific product. For example, solvent-driven chemoselectivity has been observed in the synthesis of functionalized pyrrole derivatives. nih.gov
Development of Novel Analogues and Derivatives of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine
The structural motif of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine serves as a versatile template for the development of novel analogues and derivatives with potential applications in various fields. The ability to functionalize both the pyrrole ring and the amino group allows for the systematic modification of the molecule's properties.
The synthesis of analogues can be achieved through various synthetic strategies. For example, the Clauson-Kaas reaction, which involves the reaction of an amine with 2,5-dimethoxytetrahydrofuran (B146720), can be employed to introduce the pyrrole moiety onto different amino-cycloalkane scaffolds. researchgate.net This approach has been used to synthesize novel spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes] bearing a 7-(1H-pyrrol-1-yl) substituent. researchgate.net
Furthermore, derivatives can be prepared by modifying the existing functional groups. The primary amine can be converted to amides, sulfonamides, or secondary and tertiary amines through reactions with corresponding electrophiles. The pyrrole ring can be functionalized through electrophilic substitution reactions as previously discussed, or through metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The synthesis of pyrovalerone analogues, which are 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one derivatives, highlights the potential for creating a diverse library of compounds based on a pyrrole-containing scaffold. nih.gov
Advanced Catalytic Transformations Involving 4-(1H-pyrrol-1-yl)cyclohexan-1-amine Derivatives
Modern catalytic methods provide powerful tools for the functionalization of heterocyclic compounds, including pyrrole derivatives. Transition metal-catalyzed reactions, in particular, have enabled the formation of new bonds under mild conditions with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-C and C-N couplings)
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are applicable to the derivatization of pyrroles. These reactions allow for the formation of C-C and C-N bonds, enabling the introduction of a wide range of substituents onto the pyrrole ring.
The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been applied to pyrrole derivatives. researchgate.netorganic-chemistry.orgnih.govnih.govrsc.org For instance, a palladium-catalyzed intramolecular dearomative Heck reaction of pyrrole derivatives has been developed to synthesize various pyrroline derivatives with high enantioselectivity. nih.gov Furthermore, palladium-catalyzed dearomative arylvinylation of indoles, a related heterocyclic system, has been achieved, suggesting the potential for similar transformations on pyrroles. researchgate.net
Other important palladium-catalyzed cross-coupling reactions applicable to pyrroles include the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, which allow for the introduction of aryl, vinyl, alkynyl, and amino groups, respectively.
Transition Metal-Catalyzed Functionalization
Beyond palladium, other transition metals are also effective catalysts for the functionalization of pyrroles. These catalysts can mediate a variety of transformations, including C-H activation/functionalization, which allows for the direct modification of the pyrrole ring without the need for pre-functionalization. nih.govnih.govorganic-chemistry.orgscilit.comehu.eus
Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of complex molecules. nih.govnih.govehu.eus This approach enables the direct formation of new bonds at otherwise unreactive C-H positions. For instance, transition metal-catalyzed C-H bond functionalization has been utilized for the synthesis of various nitrogen-containing heterocycles. ehu.eus The development of site-predictable and chemoselective C-H functionalization reactions is an active area of research. nih.gov
The synthesis of pyrroles from dienyl azides can be catalyzed by transition metals such as zinc and rhodium, providing a mild and efficient route to substituted pyrroles. organic-chemistry.orgscilit.com
Organocatalytic Applications of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine
Extensive searches of scientific literature and chemical databases did not yield any specific research detailing the use of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine as an organocatalyst. While the broader class of compounds containing pyrrolidine (B122466) and amine functionalities has been extensively explored in the field of organocatalysis, particularly in asymmetric synthesis, no studies were found that specifically investigate the catalytic activity of this particular molecule.
The structural motifs present in 4-(1H-pyrrol-1-yl)cyclohexan-1-amine, namely the secondary amine on the cyclohexane ring and the pyrrole group, suggest potential for catalytic activity. Chiral derivatives of cyclohexanediamine and other cyclic amines are well-established as effective organocatalysts for a variety of transformations. However, without specific research data, any discussion of its potential applications would be purely speculative and fall outside the scope of this scientifically rigorous article.
Therefore, this section cannot be populated with detailed research findings, data tables, or specific examples of its application in organocatalytic reactions, as no such information appears to be publicly available in the current body of scientific literature. Further research would be required to determine if 4-(1H-pyrrol-1-yl)cyclohexan-1-amine or its derivatives possess any meaningful organocatalytic capabilities.
Spectroscopic and Spectrometric Characterization of 4 1h Pyrrol 1 Yl Cyclohexan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional and two-dimensional NMR data, a complete picture of the proton and carbon environments and their interconnections can be assembled. For 4-(1H-pyrrol-1-yl)cyclohexan-1-amine, this includes the unambiguous assignment of signals corresponding to the pyrrole (B145914) ring, the cyclohexane (B81311) ring, and the amine group.
The ¹H NMR spectrum of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine is predicted to exhibit distinct signals corresponding to the protons of the pyrrole and cyclohexyl rings. The chemical shifts are influenced by the electronic environment of each proton. The aromatic protons of the pyrrole ring are expected to appear in the downfield region, typically between 6.0 and 7.0 ppm. The protons on the carbons adjacent to the nitrogen atom (α-protons, H-2/H-5) are generally found at a slightly higher chemical shift than the protons on the β-carbons (H-3/H-4) due to the electron-withdrawing nature of the nitrogen atom.
The protons on the cyclohexane ring will have chemical shifts in the aliphatic region, generally between 1.0 and 4.0 ppm. The presence of two substituents, the pyrrole group and the amine group, will lead to a complex pattern of signals. The methine proton at the C-1 position (CH-NH₂) and the methine proton at the C-4 position (CH-Pyrrole) are expected to be the most downfield of the cyclohexane protons due to the deshielding effect of the adjacent nitrogen atoms.
The stereochemistry of the compound (cis or trans isomers) will significantly influence the chemical shifts and coupling constants of the cyclohexane protons. In the more stable chair conformation, axial and equatorial protons will have different chemical shifts. Typically, axial protons resonate at a slightly upfield (lower ppm) chemical shift compared to their equatorial counterparts. The coupling constants (J-values) between adjacent protons provide valuable information about their dihedral angles, which can help in determining the stereochemical relationship between the substituents. For instance, a large coupling constant (typically 8-13 Hz) between two vicinal methine protons is indicative of a trans-diaxial relationship.
Predicted ¹H NMR Data for 4-(1H-pyrrol-1-yl)cyclohexan-1-amine
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2', H-5' (Pyrrole) | ~6.7 | t | ~2.2 |
| H-3', H-4' (Pyrrole) | ~6.1 | t | ~2.2 |
| H-4 (Cyclohexane) | ~3.8 - 4.2 | m | - |
| H-1 (Cyclohexane) | ~2.8 - 3.2 | m | - |
| H-2ax, H-6ax (Cyclohexane) | ~1.2 - 1.5 | m | - |
| H-2eq, H-6eq (Cyclohexane) | ~1.9 - 2.2 | m | - |
| H-3ax, H-5ax (Cyclohexane) | ~1.3 - 1.6 | m | - |
| H-3eq, H-5eq (Cyclohexane) | ~1.8 - 2.1 | m | - |
| -NH₂ | ~1.5 - 2.5 | br s | - |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 4-(1H-pyrrol-1-yl)cyclohexan-1-amine will give rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local electronic environment.
The carbon atoms of the pyrrole ring are expected to resonate in the aromatic region of the spectrum, typically between 100 and 120 ppm. The α-carbons (C-2'/C-5') will likely appear at a slightly higher chemical shift than the β-carbons (C-3'/C-4').
The carbon atoms of the cyclohexane ring will appear in the aliphatic region, generally between 20 and 60 ppm. The carbon atoms bearing the nitrogen substituents (C-1 and C-4) will be the most downfield of the cyclohexane carbons due to the electronegativity of the nitrogen atoms. The chemical shifts of the other cyclohexane carbons (C-2, C-3, C-5, C-6) will also be influenced by the stereochemistry of the molecule.
Predicted ¹³C NMR Data for 4-(1H-pyrrol-1-yl)cyclohexan-1-amine
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2', C-5' (Pyrrole) | ~118 - 122 |
| C-3', C-4' (Pyrrole) | ~107 - 111 |
| C-4 (Cyclohexane) | ~55 - 60 |
| C-1 (Cyclohexane) | ~48 - 53 |
| C-2, C-6 (Cyclohexane) | ~30 - 35 |
| C-3, C-5 (Cyclohexane) | ~28 - 33 |
While one-dimensional NMR spectra provide essential information, two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous structural assignment of complex molecules like 4-(1H-pyrrol-1-yl)cyclohexan-1-amine.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in the COSY spectrum will reveal which protons are coupled to each other, allowing for the tracing of the connectivity within the cyclohexane ring and the pyrrole ring. For example, the H-1 proton of the cyclohexane ring is expected to show correlations to the H-2 and H-6 protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the C-1 carbon can be definitively identified by its correlation with the H-1 proton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for connecting different fragments of the molecule. For example, an HMBC experiment would be expected to show a correlation between the H-4 proton of the cyclohexane ring and the C-2' and C-5' carbons of the pyrrole ring, confirming the point of attachment between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly coupled through bonds. This information is critical for determining the stereochemistry of the cyclohexane ring. For example, in the trans isomer, a NOESY correlation would be expected between the axial H-1 and the axial protons at C-3 and C-5, while in the cis isomer, different spatial relationships would be observed.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the elemental composition of the molecule by comparing the experimentally measured exact mass with the calculated exact masses of possible molecular formulas. For 4-(1H-pyrrol-1-yl)cyclohexan-1-amine, with a molecular formula of C₁₀H₁₆N₂, the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 165.1386. An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula.
Predicted HRMS Data for 4-(1H-pyrrol-1-yl)cyclohexan-1-amine
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₁₀H₁₇N₂⁺ | 165.1386 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion or the protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable information about the structure of the original molecule.
The fragmentation of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine is expected to proceed through several characteristic pathways, including cleavage of the cyclohexane ring and fragmentation of the pyrrole moiety. Common fragmentation pathways for cyclic amines often involve the loss of small neutral molecules or radicals. The pyrrole ring itself is relatively stable, but cleavage of the bond connecting it to the cyclohexane ring is a plausible fragmentation route.
Plausible Fragmentation Pathways:
Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines is the loss of ammonia from the protonated molecule, which would result in a fragment ion at m/z 148.1226.
Cleavage of the Cyclohexane Ring: The cyclohexane ring can undergo ring-opening and subsequent fragmentation, leading to the loss of various neutral fragments such as ethene (C₂H₄) or propene (C₃H₆).
Cleavage of the C-N bond to the Pyrrole Ring: Scission of the bond between the cyclohexane C-4 and the pyrrole nitrogen would lead to the formation of a pyrrolyl radical and a cyclohexylaminium ion, or a pyrrole cation and a cyclohexylamine (B46788) radical, depending on where the charge is retained. The detection of an ion corresponding to the protonated pyrrole (m/z 68.0500) or the cyclohexenimine ion (m/z 96.0808) would support this pathway.
By carefully analyzing the masses of the fragment ions produced in an MS/MS experiment, a detailed picture of the molecule's connectivity can be constructed, providing further confirmation of the structure elucidated by NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine is characterized by absorption bands corresponding to its distinct structural components: the pyrrole ring, the cyclohexane ring, and the primary amine group.
The primary amine (-NH₂) group exhibits characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region: one for the asymmetric stretching mode and another for the symmetric stretching mode. pressbooks.publibretexts.org The N-H bending vibration is also a key feature, usually appearing in the range of 1590-1650 cm⁻¹.
The pyrrole ring, an aromatic heterocycle, contributes to the spectrum with its C-H stretching vibrations, which are expected above 3000 cm⁻¹. The C=C stretching vibrations within the pyrrole ring typically appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations of the pyrrole ring and the bond connecting it to the cyclohexane ring are expected in the 1000-1350 cm⁻¹ range.
The saturated cyclohexane ring primarily shows C-H stretching vibrations from its methylene (-CH₂) groups in the 2850-2960 cm⁻¹ range. libretexts.orglibretexts.org The C-H bending (scissoring) vibrations for these groups are typically observed around 1450-1470 cm⁻¹.
A summary of the expected characteristic IR absorption bands for 4-(1H-pyrrol-1-yl)cyclohexan-1-amine is presented in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| N-H Bend | 1590 - 1650 | |
| Pyrrole Ring | =C-H Stretch | > 3000 |
| C=C Stretch | 1400 - 1600 | |
| Cyclohexane Ring | -C-H Stretch | 2850 - 2960 |
| -CH₂- Bend (Scissoring) | 1450 - 1470 | |
| C-N Bonds | C-N Stretch | 1000 - 1350 |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. In 4-(1H-pyrrol-1-yl)cyclohexan-1-amine, the pyrrole ring is the primary chromophore, the part of the molecule that absorbs light.
Pyrrole itself is known to exhibit strong absorption in the ultraviolet region. nist.govnist.gov The electronic transitions in pyrrole are typically π → π* transitions, involving the excitation of electrons from the bonding π orbitals to the antibonding π* orbitals of the aromatic ring. The absorption maximum (λmax) for pyrrole is found at approximately 210 nm.
The presence of the cyclohexylamine substituent on the pyrrole ring can influence the absorption spectrum. The amine group acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. The lone pair of electrons on the nitrogen atom of the amine can interact with the π system of the pyrrole ring, potentially leading to a slight shift in the λmax to a longer wavelength (a bathochromic or red shift) and an increase in the molar absorptivity (a hyperchromic effect). The saturated cyclohexane ring itself does not absorb in the near-UV region and acts as an insulating bridge.
The expected electronic transitions for 4-(1H-pyrrol-1-yl)cyclohexan-1-amine are summarized below.
| Chromophore | Type of Transition | Expected λmax (nm) |
| Pyrrole Ring | π → π* | ~210 (with potential bathochromic shift) |
X-ray Crystallography for Solid-State Structure Determination of Derivatives (if available)
A thorough search of the available scientific literature and crystallographic databases did not yield any published X-ray crystal structures for 4-(1H-pyrrol-1-yl)cyclohexan-1-amine or its direct derivatives. While crystal structures for other pyrrole-containing compounds have been reported, this specific molecule has not yet been characterized by this method. researchgate.net Therefore, experimental data on its solid-state structure, including parameters like unit cell dimensions, space group, and atomic coordinates, are not available at this time.
Computational Chemistry and Molecular Modeling of 4 1h Pyrrol 1 Yl Cyclohexan 1 Amine
Quantum Chemical Calculations of Electronic Structure: Awaiting Investigation
Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic makeup of molecules. For 4-(1H-pyrrol-1-yl)cyclohexan-1-amine, such calculations would be invaluable.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity. wikipedia.orgyoutube.comlibretexts.org By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer where a molecule is likely to act as an electron donor or acceptor. wikipedia.org An FMO analysis of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine would map the distribution of these orbitals, highlighting regions susceptible to electrophilic or nucleophilic attack. This information is critical for designing synthetic routes and understanding potential reaction mechanisms. Regrettably, no HOMO-LUMO energy values or orbital distribution maps for this specific molecule are available in the current body of scientific literature.
Electrostatic Potential Surface Analysis
An electrostatic potential (ESP) surface map illustrates the charge distribution across a molecule, indicating electron-rich (negative potential) and electron-poor (positive potential) regions. This analysis is vital for understanding intermolecular interactions, such as hydrogen bonding and docking with biological targets. For 4-(1H-pyrrol-1-yl)cyclohexan-1-amine, an ESP map would reveal the electrostatic characteristics of the pyrrole (B145914) ring, the cyclohexane (B81311) scaffold, and the amine group, providing clues about its interaction profile. This valuable computational data has not yet been generated or published.
Conformational Analysis of the Cyclohexane Ring and Pyrrole Orientation
The flexibility of the cyclohexane ring allows it to adopt several conformations, primarily the stable chair form and the less stable boat and twist-boat forms. The substituents—the pyrrole and amine groups—can occupy either axial or equatorial positions. The interplay of steric and electronic effects determines the most stable conformation. Furthermore, the rotational freedom of the bond connecting the pyrrole ring to the cyclohexane ring introduces another layer of conformational complexity. Detailed studies, likely employing techniques such as potential energy surface scanning, would be required to elucidate the preferred orientation of the pyrrole ring relative to the cyclohexane. Such specific conformational studies on 4-(1H-pyrrol-1-yl)cyclohexan-1-amine are currently absent from the literature.
Reaction Mechanism Studies for Synthesis and Derivatization Pathways
Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling transition states and calculating activation energies. While general synthetic methods for pyrrole-containing compounds exist, such as the Clauson-Kaas reaction, specific computational studies on the mechanistic pathways for the synthesis or derivatization of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine have not been reported. rsc.orgresearchgate.net Such research would be instrumental in optimizing reaction conditions and exploring novel chemical transformations involving this molecule.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, aiding in the identification and characterization of new compounds.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov These predictions, when compared with experimental data, can confirm the structure of a molecule and help in the assignment of complex spectra.
IR Vibrational Frequencies: The calculation of infrared (IR) vibrational frequencies can help to identify characteristic functional groups within a molecule. nih.gov A computed IR spectrum for 4-(1H-pyrrol-1-yl)cyclohexan-1-amine would show the expected frequencies for N-H stretches of the amine and pyrrole, C-H stretches of the cyclohexane and pyrrole rings, and other characteristic vibrations.
Currently, no published data exists presenting the predicted NMR chemical shifts or IR vibrational frequencies for 4-(1H-pyrrol-1-yl)cyclohexan-1-amine.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a larger molecule, typically a protein (receptor). These methods are crucial for understanding the potential biological activity of a compound by elucidating its binding mode and affinity within a receptor's active site.
Molecular Docking:
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For 4-(1H-pyrrol-1-yl)cyclohexan-1-amine, a docking study would involve placing the molecule into the binding site of a target protein and evaluating the potential binding conformations. The scoring functions used in docking algorithms estimate the binding affinity by considering various non-covalent interactions.
Key interactions expected for 4-(1H-pyrrol-1-yl)cyclohexan-1-amine would include:
Hydrogen Bonding: The primary amine group (-NH2) on the cyclohexane ring is a strong hydrogen bond donor. It can form crucial hydrogen bonds with acceptor residues in a protein's active site, such as aspartate, glutamate, or the carbonyl oxygen of the peptide backbone. nih.gov
Hydrophobic Interactions: The cyclohexane ring and the pyrrole ring are both nonpolar and can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine within the binding pocket.
Pi-Interactions: The aromatic pyrrole ring can participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov
A hypothetical docking study of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine into a kinase active site, for instance, might show the amine group forming a salt bridge with a conserved aspartate residue, while the pyrrole and cyclohexane moieties fit into a hydrophobic pocket. nih.gov The specific geometry of the cis and trans isomers of the cyclohexyl ring would significantly influence the fit and binding affinity.
Molecular Dynamics Simulations:
Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the assessment of the stability of the docked pose and a more accurate estimation of binding free energy.
For the 4-(1H-pyrrol-1-yl)cyclohexan-1-amine-receptor complex, an MD simulation could reveal:
Conformational Changes: How the ligand and receptor adjust their conformations to achieve an optimal binding state. researchgate.net The flexibility of the cyclohexane ring, which can adopt chair and boat conformations, would be a key aspect to analyze. mdpi.com
Water-Mediated Interactions: The role of water molecules in mediating hydrogen bond networks between the ligand and the receptor.
Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, providing a quantitative measure of binding affinity.
The table below summarizes the potential interactions that could be identified through molecular docking and further analyzed with MD simulations for 4-(1H-pyrrol-1-yl)cyclohexan-1-amine.
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues on Receptor |
| Hydrogen Bond Donor | Amine (-NH2) | Asp, Glu, Carbonyl Oxygen |
| Hydrophobic | Cyclohexane Ring, Pyrrole Ring | Leu, Val, Ile, Ala |
| π-π Stacking | Pyrrole Ring | Phe, Tyr, Trp |
| π-Cation | Pyrrole Ring | Lys, Arg |
Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for Related Structures
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their physicochemical properties or biological activities, respectively. nih.gov These models are valuable for predicting the properties of new compounds without the need for experimental synthesis and testing.
While specific QSPR/QSAR studies on 4-(1H-pyrrol-1-yl)cyclohexan-1-amine are not readily found, we can infer the types of descriptors that would be important based on studies of related pyrrole and pyrrolidine (B122466) derivatives. nih.govnih.govnih.gov
Key Molecular Descriptors:
For a molecule like 4-(1H-pyrrol-1-yl)cyclohexan-1-amine, a QSPR or QSAR model would likely incorporate a combination of the following types of molecular descriptors:
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and connectivity indices.
Geometrical Descriptors: These relate to the 3D structure of the molecule, including molecular surface area and volume. The stereochemistry of the cyclohexane ring would be a critical geometrical descriptor.
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The nitrogen atom in the pyrrole ring and the amine group would significantly influence these properties.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor for hydrophobicity.
Building the Models:
A typical QSAR/QSPR study on a series of analogs of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine would involve the following steps:
Data Set Collection: A set of molecules with known properties or activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the data set.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model correlating the descriptors with the property or activity of interest.
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.
For instance, a QSAR study on a series of pyrrole derivatives as enzyme inhibitors might find that the inhibitory activity is positively correlated with the molecular surface area and the presence of a hydrogen bond donor group, and negatively correlated with LogP. nih.gov Such a model could then be used to predict the inhibitory activity of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine.
The table below provides examples of descriptor classes and their potential relevance to the properties of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine.
| Descriptor Class | Example Descriptors | Potential Relevance |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular size and branching |
| Geometrical | Molecular Surface Area, Molecular Volume | Steric interactions, solubility |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity, intermolecular forces |
| Hydrophobic | LogP, Molar Refractivity | Membrane permeability, solubility |
Role of 4 1h Pyrrol 1 Yl Cyclohexan 1 Amine As a Synthetic Building Block
Design and Synthesis of Complex Heterocyclic Systems Incorporating the 4-(1H-pyrrol-1-yl)cyclohexan-1-amine Scaffold
The bifunctional nature of the 4-(1H-pyrrol-1-yl)cyclohexan-1-amine scaffold, or its immediate precursors, makes it an excellent starting point for the synthesis of intricate heterocyclic systems. The primary amine allows for the formation of new rings through cyclization reactions, leading to novel multi-cyclic and spiro-fused structures.
The amine functionality of the scaffold is readily employed in reactions that build additional rings, thereby creating complex, multi-cyclic frameworks. A notable strategy involves the use of precursors like 7-amino-spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes] to generate the desired pyrrole (B145914) moiety in the final step. For instance, the Clauson-Kaas reaction, a well-established method for pyrrole synthesis, can be used to convert the primary amine into a pyrrole ring by reacting it with 2,5-dimethoxytetrahydrofuran (B146720) in an acidic medium. researchgate.net This approach has been successfully utilized to synthesize novel and complex tetracyclic systems, demonstrating the integration of the pyrrole-cyclohexane unit into a larger molecular architecture. researchgate.netrsc.org
Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their rigid, three-dimensional structures. nih.gov The 4-(1H-pyrrol-1-yl)cyclohexan-1-amine scaffold is well-suited for incorporation into such systems. Research has demonstrated the synthesis of novel 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes]. researchgate.netrsc.org In this synthesis, the key step is the reaction of a 7-amino-spirocycloalkane precursor with 2,5-dimethoxytetrahydrofuran, which forms the pyrrole ring attached to the spiro-cyclohexane core. researchgate.net This method yields complex spiro-fused heterocycles where the pyrrole-cyclohexane moiety is a central feature. researchgate.netrsc.org These reactions can produce a series of spiro compounds with good yields, as highlighted in the table below.
| Precursor Compound | Product | Yield (%) | Reference |
|---|---|---|---|
| 7-amino-spiro[chromeno[4,3-b]quinoline-6,1'-cyclopentane] | 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1'-cyclopentane] | 72 | researchgate.net |
| 7-amino-spiro[chromeno[4,3-b]quinoline-6,1'-cyclohexane] | 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1'-cyclohexane] | 78 | researchgate.net |
| 7-amino-spiro[chromeno[4,3-b]quinoline-6,1'-cycloheptane] | 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1'-cycloheptane] | 65 | researchgate.net |
The synthesis of fused pyrrole systems, such as pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e] nih.govnih.govdiazepines, represents an important area of heterocyclic chemistry due to their prevalence in bioactive molecules. researchgate.netnih.gov While direct examples starting from 4-(1H-pyrrol-1-yl)cyclohexan-1-amine are not extensively documented, the primary amine on the scaffold provides a logical starting point for such constructions. Standard synthetic methodologies can be envisioned where the amine acts as a nucleophile to react with appropriate bifunctional electrophiles, leading to the formation of a new fused ring system. For example, reaction with a pyrimidine (B1678525) precursor bearing two leaving groups could lead to the formation of a pyrrolo[3,2-d]pyrimidine derivative. This potential for elaboration makes the scaffold a promising candidate for creating novel fused heterocyclic compounds. nih.gov
Scaffold Diversity and Combinatorial Chemistry Approaches utilizing the Core Structure
The 4-(1H-pyrrol-1-yl)cyclohexan-1-amine core is an ideal scaffold for combinatorial chemistry and diversity-oriented synthesis. nih.gov The primary amine is a versatile functional group that can readily undergo a variety of reactions, including acylation, sulfonylation, reductive amination, and urea/thiourea formation. This allows for the rapid generation of large libraries of analogues by reacting the core scaffold with a diverse set of building blocks such as carboxylic acids, sulfonyl chlorides, aldehydes, and isocyanates. nih.gov Such libraries are invaluable for screening against biological targets to identify new lead compounds in drug discovery programs. The cyclohexane (B81311) ring provides conformational flexibility, while the pyrrole offers a site for hydrogen bonding and pi-stacking interactions, making the resulting library members well-suited for probing protein binding pockets.
| Reaction Type | Reagent (R-X) | Resulting Functional Group | Potential for Diversity |
|---|---|---|---|
| Acylation | R-COOH / R-COCl | Amide | Vast number of available carboxylic acids |
| Sulfonylation | R-SO₂Cl | Sulfonamide | Wide range of sulfonyl chlorides |
| Reductive Amination | R-CHO / R₂C=O | Secondary/Tertiary Amine | Diverse aldehydes and ketones |
| Urea Formation | R-NCO | Urea | Variety of available isocyanates |
Development of Chemical Probes and Ligand Structures from 4-(1H-pyrrol-1-yl)cyclohexan-1-amine Analogues
Chemical probes are small molecules used to study and manipulate biological systems, and they are essential tools for target validation in drug discovery. nih.govrsc.org The 4-(1H-pyrrol-1-yl)cyclohexan-1-amine scaffold can be derivatized to create potent and selective ligands for specific biological targets. By introducing various functional groups, researchers can fine-tune the molecule's properties to optimize binding affinity, selectivity, and cell permeability, making them suitable as chemical probes.
A significant application of pyrrole-containing scaffolds is in the design of inhibitors for cholinesterase enzymes, such as acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease. nih.govnih.gov The binding site of AChE is a narrow gorge containing a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) near the entrance. nih.gov Molecules that can simultaneously interact with both sites often exhibit potent inhibitory activity. mdpi.com
Derivatives of the 4-(1H-pyrrol-1-yl)cyclohexan-1-amine scaffold are well-positioned to act as dual-binding AChE inhibitors. The pyrrole and cyclohexane components can engage in hydrophobic interactions within the gorge, while the amine functionality can be modified to interact with key residues in either the CAS or PAS. For example, tacrine (B349632) hybrids have been synthesized from spiro[chromeno[4,3-b]quinoline] systems that incorporate the pyrrole-cyclohexane motif, and these have been investigated as cholinesterase inhibitors. researchgate.net Research into various polysubstituted pyrroles has identified compounds with significant and selective AChE inhibitory activity. nih.gov
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 4ad (Polysubstituted pyrrole) | AChE | 2.95 ± 1.31 µM | nih.gov |
| Compound 8i (Indole derivative) | AChE | 0.39 µM | mdpi.com |
| Compound 8i (Indole derivative) | BChE | 0.28 µM | mdpi.com |
| Compound 8 (Galantamine derivative) | AChE | 28 nM | mdpi.com |
Lack of Specific Research Hinders Comprehensive Review of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine in Drug Discovery
The pyrrole ring is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity, and is present in numerous approved drugs and clinical candidates. Similarly, the cyclohexane scaffold is often utilized in drug design to introduce conformational rigidity and improve pharmacokinetic properties. The combination of these two moieties in 4-(1H-pyrrol-1-yl)cyclohexan-1-amine presents a potentially valuable starting material for the creation of new chemical entities with therapeutic potential.
However, without specific studies that utilize this compound as a precursor, it is not possible to provide a detailed analysis of its role in the synthesis of compounds with reported antiproliferative, anti-infective, antitubercular, or antitumor activities. Furthermore, an examination of molecular design strategies and target-oriented synthesis based on this specific framework cannot be conducted.
The absence of such research in readily accessible scientific databases prevents a thorough and accurate discussion as per the requested article structure. While general principles of medicinal chemistry and the known biological activities of related pyrrole and cyclohexane derivatives could be extrapolated, such a discussion would be speculative and would not adhere to the strict requirement of focusing solely on the chemical compound 4-(1H-pyrrol-1-yl)cyclohexan-1-amine.
Therefore, the requested in-depth article focusing on the specific applications of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine in the development of the mentioned therapeutic agents cannot be generated at this time due to the lack of specific and detailed research findings in the scientific literature. Further experimental research would be required to elucidate the potential of this compound as a versatile building block in medicinal chemistry.
Future Research Directions and Emerging Paradigms in 4 1h Pyrrol 1 Yl Cyclohexan 1 Amine Chemistry
Development of Green Chemistry Approaches for Sustainable Synthesis
The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic routes. Future research on 4-(1H-pyrrol-1-yl)cyclohexan-1-amine will prioritize the integration of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.
Key research objectives in this area will include:
Use of Greener Solvents: Shifting from traditional volatile organic compounds to more sustainable alternatives like water, ethanol, or supercritical fluids. The Paal-Knorr pyrrole (B145914) synthesis, a common method for forming the pyrrole ring, has been successfully demonstrated in water, suggesting a viable green route for related compounds. organic-chemistry.org
Energy-Efficient Methodologies: Exploring non-conventional energy sources such as microwave irradiation and ultrasound to accelerate reaction rates and reduce thermal energy requirements. tandfonline.com These techniques have been shown to be effective in the synthesis of various heterocyclic compounds, including pyrrolidine (B122466) derivatives. tandfonline.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Multicomponent reactions (MCRs) represent a powerful strategy for improving atom economy in the synthesis of complex molecules like pyrrolidine derivatives. tandfonline.comresearchgate.net
| Parameter | Traditional Synthesis Approach | Potential Green Chemistry Approach |
| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, Ethanol, Supercritical CO2 |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasound |
| Catalyst | Stoichiometric acid/base catalysts | Recyclable solid acid catalysts, Biocatalysts |
| Waste Generation | High E-factor (mass of waste / mass of product) | Low E-factor, biodegradable byproducts |
| Reaction Time | Often several hours to days | Potentially minutes to a few hours |
Exploration of Novel Catalytic Methods for Enhanced Reactivity and Selectivity
Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems will be instrumental in advancing the chemistry of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine. The focus will be on achieving higher yields, greater selectivity (chemo-, regio-, and stereoselectivity), and milder reaction conditions.
Future catalytic research will likely explore:
Transition Metal Catalysis: Utilizing catalysts based on metals like palladium, ruthenium, rhodium, copper, gold, and silver to facilitate key bond-forming reactions. rsc.orgnih.govresearchgate.net For instance, bimetallic catalysts such as Pd-Ru have shown high efficacy in the direct synthesis of cyclohexylamine (B46788) from nitrobenzene, a reaction relevant to one part of the target molecule's synthesis. rsc.orgrsc.org
Organocatalysis: Employing small organic molecules as catalysts to avoid the use of potentially toxic and expensive metals. Proline and its derivatives, for example, are effective organocatalysts for various transformations leading to heterocyclic structures. nih.gov
Biocatalysis: Using enzymes to perform specific transformations with high enantioselectivity, which is particularly important for pharmaceutical applications where a specific stereoisomer is often required.
| Catalyst Type | Potential Application in Synthesis | Key Advantages |
| Palladium/Ruthenium | Hydrogenation of an aniline (B41778) precursor to the cyclohexylamine moiety. rsc.orgrsc.org | High efficiency, potential for one-pot reactions. |
| Gold/Silver | Cyclization reactions to form the pyrrole ring from alkyne and isonitrile precursors. researchgate.netwikipedia.org | Mild reaction conditions, unique reactivity. |
| Copper | Aerobic oxidative coupling reactions for N-substituted pyrrole synthesis. organic-chemistry.org | Use of air as a green oxidant. |
| Manganese | Dehydrogenative coupling of diols and amines to form pyrroles. organic-chemistry.org | Earth-abundant and less toxic metal. |
| Organocatalysts (e.g., Proline) | Asymmetric synthesis of substituted pyrrolidine rings. nih.gov | Metal-free, often mimics enzymatic pathways. |
Investigation of Supramolecular Assemblies and Material Science Applications
The unique structure of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine, featuring a hydrogen-bond donating amine group and a π-conjugated pyrrole ring, makes it an attractive building block for supramolecular chemistry and materials science. oup.com
Promising research directions include:
Hydrogen-Bonded Networks: Investigating the self-assembly of the molecule into ordered structures such as tapes, sheets, or three-dimensional networks through intermolecular hydrogen bonding between the amine groups and with the pyrrole nitrogen.
π-π Stacking Interactions: Exploring the formation of columnar structures through the stacking of the pyrrole rings, which could lead to materials with interesting electronic properties. oup.com
Host-Guest Chemistry: Utilizing the molecule as a guest within larger host molecules or as a component of a host system for the recognition of specific ions or small molecules.
Polymer and Material Synthesis: Incorporating the molecule as a monomer into polymers to create new materials with tailored thermal, mechanical, or electronic properties. Pyrrole-containing compounds are known precursors for conductive polymers and functional materials. researchgate.net
| Interaction Type | Potential Supramolecular Structure | Potential Material Application |
| N-H···N Hydrogen Bonding | 1D chains, 2D sheets | Anion sensors, liquid crystals |
| π-π Stacking | Columnar aggregates | Organic semiconductors, conductive materials |
| Host-Guest Interactions | Inclusion complexes | Molecular recognition, drug delivery systems |
| Polymerization | Functionalized polymers | Smart materials, corrosion inhibitors |
Integration into Automated Synthesis Platforms and High-Throughput Screening
To accelerate the discovery of new derivatives of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine with valuable properties, future research will increasingly rely on automated synthesis and high-throughput screening (HTS). researchgate.netsciencedaily.com
This paradigm shift will involve:
Automated Synthesis: Employing robotic platforms for the rapid and parallel synthesis of libraries of derivatives. synplechem.commerckmillipore.com These systems can perform reactions, work-ups, and purifications with minimal human intervention, significantly increasing the rate of compound production. researchgate.netacs.org
Combinatorial Chemistry: Systematically varying the substituents on the cyclohexyl and pyrrole rings to generate large and diverse compound libraries.
High-Throughput Screening (HTS): Screening these libraries against a wide range of biological targets or for specific material properties. Modern HTS facilities can test millions of compounds in a short period, dramatically accelerating the discovery process. youtube.com
| Stage | Technology/Methodology | Objective |
| Library Design | Computational chemistry, cheminformatics | Design a diverse set of derivatives with desired properties. |
| Automated Synthesis | Robotic liquid handlers, parallel reactors | Synthesize a library of hundreds to thousands of compounds. researchgate.net |
| Compound Management | Automated storage and retrieval systems | Store and track all synthesized compounds. |
| High-Throughput Screening | Robotic screening platforms, microplate assays | Rapidly test the entire library for a specific activity. youtube.com |
| Data Analysis | Advanced algorithms, machine learning | Identify "hits" (active compounds) and structure-activity relationships. numberanalytics.com |
Advanced Spectroscopic Techniques for in situ Reaction Monitoring and Mechanism Elucidation
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine is crucial for optimizing reaction conditions and developing more efficient processes. Advanced in situ spectroscopic techniques will play a pivotal role in this endeavor. mt.comspectroscopyonline.com
Key techniques and their applications include:
In situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Real-time monitoring of the concentrations of reactants, intermediates, and products by observing their characteristic vibrational frequencies. mt.comnih.gov This provides valuable kinetic data and insights into reaction pathways.
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Providing detailed structural information about species present in the reaction mixture, allowing for the unambiguous identification of transient intermediates. numberanalytics.com
Mass Spectrometry (MS): Used to determine the molecular weights of intermediates and products, helping to piece together the reaction mechanism. numberanalytics.comigi-global.com
UV-Vis Spectroscopy: Monitoring changes in conjugation and chromophores during the reaction, particularly useful for reactions involving the pyrrole ring. igi-global.commdpi.com
These techniques, often combined with chemometric data analysis, allow for a comprehensive understanding of the reaction dynamics. numberanalytics.comnih.gov
| Spectroscopic Technique | Information Provided | Application in Synthesis of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine |
| FTIR/Raman | Real-time concentration profiles, reaction kinetics. mt.com | Monitoring the formation of the pyrrole ring and the conversion of functional groups. |
| NMR | Detailed structural information, identification of intermediates. numberanalytics.com | Elucidating the mechanism of cyclization and substitution reactions. |
| Mass Spectrometry | Molecular weight of reaction components. numberanalytics.com | Identifying key intermediates and byproducts. |
| UV-Vis | Changes in electronic structure and conjugation. mdpi.com | Following the formation of the aromatic pyrrole ring. |
Q & A
Basic Research Question
- Mass Spectrometry (MS): ESI+ mode detects the molecular ion (e.g., m/z 238 [M+H] for related amines) .
- NMR: Key signals include pyrrole protons (δ ~6.5–7.5), cyclohexane axial/equatorial protons (δ ~1.2–2.5), and amine protons (δ ~1.8–3.0) .
- HPLC/Purity Analysis: Prep-TLC or reverse-phase HPLC ensures >95% purity .
How can computational methods improve the design of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine derivatives for biological studies?
Advanced Research Question
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict feasible synthetic pathways and transition states .
- Molecular Docking: Screen derivatives for target binding (e.g., enzyme active sites) using software like AutoDock or Schrödinger .
- Data-Driven Optimization: Machine learning models trained on reaction databases prioritize high-yield conditions .
What strategies mitigate low yields in multi-step syntheses of pyrrole-cyclohexanamine derivatives?
Q. Methodological Focus
- Intermediate Purification: Use flash chromatography or recrystallization to remove byproducts before subsequent steps .
- Protection/Deprotection: Protect amines (e.g., with benzyl groups) to prevent side reactions during coupling .
- Scale-Dependent Optimization: Adjust microwave irradiation or flow chemistry for scalability .
How should researchers address conflicting MS and NMR data in structural elucidation?
Q. Data Contradiction Analysis
- Cross-Validation: Confirm molecular weight via high-resolution MS (HRMS) and compare with NMR integration.
- Impurity Profiling: Use LC-MS to detect trace byproducts affecting NMR signals .
- Isotopic Labeling: Incorporate - or -labels to resolve ambiguous assignments .
What role does stereochemistry play in the biological activity of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine derivatives?
Advanced Research Question
Stereochemistry impacts receptor binding affinity and selectivity. For example, in spiro-pyrazino-pyrrolo-pyrimidinone derivatives, enantiomers (1R,4R vs. 1S,4S) showed distinct biological activities due to spatial alignment with target pockets . To study this:
- Synthesize enantiopure isomers via chiral catalysts.
- Perform pharmacodynamic assays (e.g., IC comparisons) .
How can researchers optimize purification of polar amine derivatives like 4-(1H-pyrrol-1-yl)cyclohexan-1-amine?
Q. Methodological Focus
- Prep-TLC: Use silica gel plates with polar eluents (e.g., 10% MeOH in DCM) .
- Ion-Exchange Chromatography: Separate amines based on pKa differences.
- Derivatization: Convert amines to less polar analogs (e.g., acetylated intermediates) for easier isolation .
What stability challenges arise in storing 4-(1H-pyrrol-1-yl)cyclohexan-1-amine, and how are they managed?
Advanced Research Question
- Oxidative Degradation: Store under inert atmosphere (N/Ar) at −20°C.
- Hygroscopicity: Use desiccants (e.g., molecular sieves) in storage vials.
- Stability Indicating Assays: Monitor via accelerated stability studies (40°C/75% RH) and HPLC .
What are key considerations for designing a factorial experiment to optimize the synthesis of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine?
Q. Experimental Design Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
